2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one
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Overview
Description
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one is a compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing the mixture in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . For more complex or hindered 2-aminobenzamides, pressure tube conditions with 3 equivalents each of the orthoester and acetic acid in ethanol at 110°C for 12–72 hours are required .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce various reduced quinazolinone derivatives .
Scientific Research Applications
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 2-aminobenzamide derivatives
Uniqueness
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-11-7-6-9-13-12(2)20-18(21-16(11)13)23-19-22-17(25)14-8-4-5-10-15(14)24(19)3/h4-10H,1-3H3,(H,20,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNIIRCXMVYVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=O)C4=CC=CC=C4N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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